molecular formula C16H16N2O4 B228681 N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide

Cat. No. B228681
M. Wt: 300.31 g/mol
InChI Key: HEFWFDPWUGVMOL-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in the desired physiological effect.
Biochemical and Physiological Effects:
N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide in lab experiments is its potential therapeutic applications. Its ability to inhibit cancer cell growth, reduce inflammation, and protect against neurodegeneration make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which may impede the development of specific therapeutic applications.

Future Directions

There are several future directions for research on N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide. One direction is to further investigate its mechanism of action, which may lead to the development of more specific therapeutic applications. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, research could focus on the development of novel derivatives of N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide with improved properties and efficacy.

Synthesis Methods

The synthesis of N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide involves the reaction of 2-phenoxyacetic acid hydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been studied for its potential applications in various scientific research areas. It has been investigated for its anticancer activity, with promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as well as its potential use in treating neurodegenerative diseases.

properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N//'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide

InChI

InChI=1S/C16H16N2O4/c1-21-15-9-12(7-8-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,20)/b12-10-

InChI Key

HEFWFDPWUGVMOL-BENRWUELSA-N

Isomeric SMILES

COC1=C/C(=C\NNC(=O)COC2=CC=CC=C2)/C=CC1=O

SMILES

COC1=CC(=CNNC(=O)COC2=CC=CC=C2)C=CC1=O

Canonical SMILES

COC1=CC(=CNNC(=O)COC2=CC=CC=C2)C=CC1=O

Origin of Product

United States

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